

Application Notes and Protocols for [18F]AZD4694 Radiosynthesis and Quality Control

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Compound of Interest

Compound Name: AZD4694

Cat. No.: B1673488

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Introduction

[18F]**AZD4694**, also known as [18F]NAV4694, is a positron emission tomography (PET) radioligand with high affinity for β -amyloid (A β) plaques, a key pathological hallmark of Alzheimer's disease.[1][2] Its 110-minute half-life allows for centralized production and distribution, making it a valuable tool for both diagnostic imaging and the evaluation of anti-amyloid therapies.[3][4] This document provides detailed protocols for the radiosynthesis and quality control of [18F]**AZD4694** to ensure its suitability for clinical and research applications.

Radiosynthesis of [18F]AZD4694

The radiosynthesis of [18F]**AZD4694** is typically achieved through a nucleophilic aromatic substitution reaction on a suitable precursor. The following protocol outlines a common procedure that can be adapted for automated synthesis modules.

Experimental Protocol: Radiosynthesis

- Production and Trapping of [18F]Fluoride:
 - Produce no-carrier-added (n.c.a.) aqueous [18F]fluoride via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction on an enriched [^{18}O]water target.[5]

- Pass the aqueous [18F]fluoride through a preconditioned Sep-Pak Light QMA cartridge. Preconditioning is done with 10 mL of 0.05 M K₂CO₃ followed by 10 mL of deionized water.[5]
- Elution and Azeotropic Drying:
 - Elute the trapped [18F]fluoride from the QMA cartridge into a reaction vessel using a solution of 1.5 mL of acetonitrile containing 11 ± 1 mg of Kryptofix 2.2.2 and 15-20 µmol of potassium carbonate.[5]
 - Evaporate the solution to dryness by heating at 95°C under a stream of inert gas and reduced pressure. Repeat this step with additional acetonitrile to ensure the complex is anhydrous.[5]
- Radiolabeling Reaction:
 - After 15 minutes of drying, add a solution of 3 mg of the **AZD4694** precursor in 1 mL of dimethyl sulfoxide (DMSO) to the reactor.[5]
 - Heat the reaction mixture at 105°C for 7 minutes to produce the protected form of [18F]**AZD4694**. [5] Some protocols may use a higher temperature of 110°C for 10 minutes. [6]
- Purification:
 - After cooling, dilute the reaction mixture with water.
 - Load the diluted solution onto a C18 cartridge.
 - Wash the cartridge with an additional 10 mL of water to remove unreacted [18F]fluoride and other polar impurities.[5]
- Formulation:
 - Elute the purified [18F]**AZD4694** from the C18 cartridge into a sterile vial using 0.5 mL of ethanol.[5]
 - Follow the elution with 9.5 mL of sterile phosphate buffer.[5]

- Add 25 μ L of ascorbic acid as a stabilizer.[5]

Radiosynthesis Workflow Diagram



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Caption: Workflow for the radiosynthesis of [18F]AZD4694.

Quality Control of [18F]AZD4694

Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for human administration. The following tests should be performed on the final product.

Experimental Protocol: Quality Control

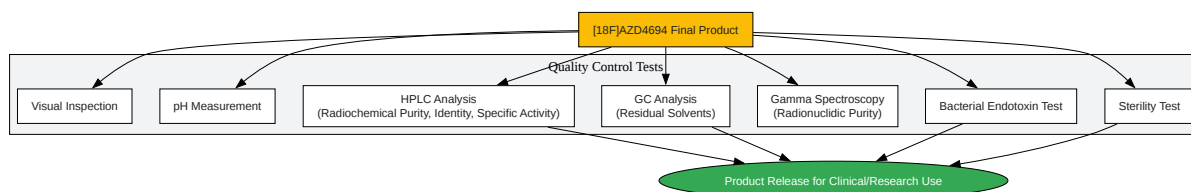
- Appearance: Visually inspect the final product solution. It should be clear, colorless, and free of particulate matter.
- pH: Measure the pH of the final solution using a calibrated pH meter or pH strips.
- Radiochemical Purity and Identity:
 - Determine the radiochemical purity using analytical high-performance liquid chromatography (HPLC).
 - The HPLC system should be equipped with a C18 column and a mobile phase such as a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate).
 - Monitor the eluate with both a UV detector (at an appropriate wavelength for **AZD4694**) and a radioactivity detector.

- Confirm the identity of $[^{18}\text{F}]\text{AZD4694}$ by comparing its retention time to that of a non-radioactive **AZD4694** standard.^[7]
- Specific Activity:
 - Calculate the specific activity by dividing the total radioactivity of the product by the total mass of **AZD4694**.
 - The mass of **AZD4694** can be determined from the HPLC chromatogram by comparing the peak area of the product to a standard curve of known concentrations of non-radioactive **AZD4694**.^[7]
- Residual Solvents:
 - Analyze the final product for residual solvents such as acetonitrile, DMSO, and ethanol using gas chromatography (GC).
 - Ensure that the levels of residual solvents are below the limits specified by the United States Pharmacopeia (USP) or other relevant pharmacopeias.
- Radionuclidic Purity:
 - Determine the radionuclidic purity by gamma-ray spectroscopy.
 - The primary gamma emission should be at 511 keV. The half-life should be confirmed to be approximately 110 minutes.
- Bacterial Endotoxins:
 - Perform a Limulus Amebocyte Lysate (LAL) test to quantify the level of bacterial endotoxins.
- Sterility:
 - Test the sterility of the final product by incubating a sample in suitable culture media (e.g., fluid thioglycollate medium and soybean-casein digest medium) and observing for microbial growth over a specified period.

Quality Control Parameters

Parameter	Specification	Method
Appearance	Clear, colorless, free of particulates	Visual Inspection
pH	4.5 - 7.5	pH Meter / Strips
Radiochemical Purity	> 95% [7] [8]	Analytical HPLC
Specific Activity	> 7 GBq/μmol at end of synthesis [9]	Analytical HPLC
Residual Solvents	Acetonitrile: < 410 ppm DMSO: < 5000 ppm Ethanol: < 5000 ppm	Gas Chromatography
Radionuclidic Purity	> 99.5% ¹⁸ F	Gamma Spectroscopy
Bacterial Endotoxins	< 175 EU/V (where V is the max dose in mL)	LAL Test
Sterility	No microbial growth	USP <71> Sterility Tests

Quality Control Workflow Diagram



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Caption: Quality control workflow for [18F]AZD4694.

Summary of Quantitative Data

Radiosynthesis Performance

Parameter	Value	Reference
Radiochemical Yield (decay corrected)	13 ± 3%	[6]
Total Synthesis Time	~60-70 min	[9]
Precursor Amount	2-3 mg	[5]
Specific Activity	255 ± 125 GBq/μmol	[6]

Quality Control Specifications

Parameter	Specification
Radiochemical Purity	> 95%
Molar Activity	> 255 GBq/μmol
Residual DMSO	< 5000 ppm
Residual Ethanol	< 5000 ppm

These protocols and data provide a comprehensive guide for the synthesis and quality control of [18F]AZD4694, ensuring a high-quality radiotracer for Aβ plaque imaging. Adherence to these procedures is critical for obtaining reliable and reproducible results in both research and clinical settings.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 8. Automated Synthesis of ¹⁸F-AV45 for A β -Amyloid Imaging and its Preliminary Clinical Application [tw.xml-journal.net]
- 9. projects.itn.pt [projects.itn.pt]
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